molecular formula C15H11F4N3O2 B12270314 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine

3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine

Cat. No.: B12270314
M. Wt: 341.26 g/mol
InChI Key: XTCHLISZZNFKTG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic substitution reaction of a fluorinated pyridine derivative with an azetidine intermediate. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halides, organometallic reagents (e.g., Grignard reagents)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine is unique due to its combination of fluorine and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H11F4N3O2

Molecular Weight

341.26 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone

InChI

InChI=1S/C15H11F4N3O2/c16-12-6-20-3-2-11(12)14(23)22-7-10(8-22)24-9-1-4-21-13(5-9)15(17,18)19/h1-6,10H,7-8H2

InChI Key

XTCHLISZZNFKTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C=NC=C2)F)OC3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

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